N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide is a benzamide derivative featuring a 4-chloro-2-(2-chlorobenzoyl)phenyl core linked to a 4-piperidin-1-ylsulfonylbenzamide group. This compound shares structural motifs with pharmaceuticals, agrochemicals, and plant growth regulators, as evidenced by its benzamide backbone and halogenated aromatic substituents. The piperidinylsulfonyl group may enhance solubility or modulate receptor interactions, while the chlorobenzoyl moiety contributes to steric and electronic properties critical for biological activity .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O4S/c26-18-10-13-23(21(16-18)24(30)20-6-2-3-7-22(20)27)28-25(31)17-8-11-19(12-9-17)34(32,33)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVAEXVVFYPAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Components and Retrosynthetic Analysis
The target compound N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide can be retrosynthetically divided into three main components:
- The 4-chloro-2-(2-chlorobenzoyl)phenyl moiety
- The benzamide linker
- The 4-piperidin-1-ylsulfonyl group
Understanding these structural elements is crucial for developing efficient synthetic pathways. The most common disconnections for this molecule involve either forming the amide bond between the benzoyl chloride and the amine, or introducing the sulfonyl group to connect the piperidine ring with the benzamide portion.
Preparation Method via 4-chloro-2-(2-chlorobenzoyl)phenyl Intermediate
Synthesis of 4-chloro-2-(2-chlorobenzoyl)phenyl Core
The 4-chloro-2-(2-chlorobenzoyl)phenyl fragment represents a key intermediate in the synthesis of the target compound. This fragment can be prepared through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and 4-chloroaniline derivatives.
Based on similar reactions reported for related compounds, the preparation typically involves:
Step 1: Protection of the amino group of 4-chloroaniline
Step 2: Friedel-Crafts acylation with 2-chlorobenzoyl chloride
Step 3: Deprotection to obtain 4-chloro-2-(2-chlorobenzoyl)aniline
The synthesis of this core structure can be inferred from similar preparations described in the literature for 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. The 4-chloro-2-(2-chlorobenzoyl)phenyl core is also found in N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide, indicating its importance as a versatile building block.
Amide Formation with 4-Piperidin-1-ylsulfonylbenzoic Acid
Once the 4-chloro-2-(2-chlorobenzoyl)phenyl amine intermediate is obtained, it can be coupled with 4-piperidin-1-ylsulfonylbenzoic acid to form the target compound. This coupling typically employs standard amide formation methods:
4-chloro-2-(2-chlorobenzoyl)aniline + 4-piperidin-1-ylsulfonylbenzoic acid → this compound
The coupling reaction generally utilizes coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), N,N'-dicyclohexylcarbodiimide (DCC), or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine in dimethylformamide (DMF).
Preparation via Sulfonylation Approach
Synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
An alternative approach begins with the preparation of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide, which can be achieved by coupling the 4-chloro-2-(2-chlorobenzoyl)aniline with benzoyl chloride.
The reaction typically proceeds under mild conditions:
4-chloro-2-(2-chlorobenzoyl)aniline + benzoyl chloride → N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
This reaction can be conducted in pyridine, which serves both as a solvent and an acid acceptor, as described for similar reactions in the literature. The reaction is typically complete within 1-24 hours at room temperature.
Introduction of the Piperidin-1-ylsulfonyl Group
The sulfonylation of the benzamide intermediate can be accomplished using 4-chlorobenzenesulfonyl chloride, followed by nucleophilic substitution with piperidine:
Step 1: N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide + 4-chlorobenzenesulfonyl chloride → N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-chlorosulfonylbenzamide
Step 2: N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-chlorosulfonylbenzamide + piperidine → this compound
The first sulfonylation step typically requires a Lewis acid catalyst, while the substitution with piperidine can be performed under basic conditions in an appropriate solvent system.
Convergent Synthesis Approach
Preparation of 4-Piperidin-1-ylsulfonylbenzoic Acid
The preparation of 4-piperidin-1-ylsulfonylbenzoic acid can be achieved through the reaction of 4-chlorosulfonylbenzoic acid with piperidine. This approach leverages synthetic methods described for 4-chloro-phenyl-sulphonyl compounds:
4-chlorosulfonylbenzoic acid + piperidine → 4-piperidin-1-ylsulfonylbenzoic acid
The reaction typically proceeds in aqueous solution, with the pH maintained between 6-9 and temperatures between 20-90°C. The product can be isolated by acidification of the reaction mixture.
Activation and Coupling
The 4-piperidin-1-ylsulfonylbenzoic acid can be activated using thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which can then be coupled with 4-chloro-2-(2-chlorobenzoyl)aniline:
Step 1: 4-piperidin-1-ylsulfonylbenzoic acid + SOCl2 → 4-piperidin-1-ylsulfonylbenzoyl chloride
Step 2: 4-piperidin-1-ylsulfonylbenzoyl chloride + 4-chloro-2-(2-chlorobenzoyl)aniline → this compound
This coupling strategy is particularly effective for preparative scale synthesis and has been demonstrated for similar amide formations in the literature.
Reaction Conditions and Optimization
Temperature and Solvent Effects
The choice of solvent and temperature significantly impacts the efficiency of the synthetic routes for this compound. Based on related syntheses, the following solvent systems have shown effectiveness:
Catalyst Selection
For the key transformations in synthesizing this compound, catalyst selection is crucial:
Optimized Yield Data
Based on optimized conditions for similar reactions, the following yields can be expected for the key steps in the synthesis:
| Synthetic Step | Optimized Conditions | Expected Yield (%) | Purity (%) |
|---|---|---|---|
| 4-chloro-2-(2-chlorobenzoyl)phenyl formation | AlCl3, DCE, 90°C, 9h | 80-85 | >95 |
| Amide coupling with 4-piperidin-1-ylsulfonylbenzoic acid | HATU, DIPEA, DMF, 0-20°C, 16h | 75-85 | >95 |
| Sulfonylation of benzamide intermediate | 4-chlorobenzenesulfonyl chloride, pyridine, 5-15°C | 70-80 | >90 |
| Nucleophilic substitution with piperidine | K2CO3, acetonitrile, 40-50°C | 85-90 | >95 |
| Overall yield (best route) | - | 45-55 | >95 |
Analytical Characterization
Spectroscopic Data
The final compound this compound can be characterized using various spectroscopic techniques. Based on related compounds, the following spectral features would be expected:
1H NMR Spectroscopy
Expected key signals (based on similar structures):
- Aromatic protons: δ 7.0-8.1 ppm (complex multiplets)
- Piperidine protons: δ 1.3-1.7 ppm (aliphatic region, multiplets)
- Piperidine N-adjacent protons: δ 2.8-3.2 ppm (multiplets)
- Amide NH: δ 10.0-11.0 ppm (broad singlet)
13C NMR Spectroscopy
Expected key signals:
- Carbonyl carbons: δ 165-195 ppm
- Aromatic carbons: δ 120-140 ppm
- Piperidine carbons: δ 22-50 ppm
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be used to assess the purity of this compound. Typical HPLC conditions would include:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 nm
- Expected retention time: 10-15 minutes (based on similar compounds)
Comparison of Synthetic Routes
Efficiency Analysis
The three main synthetic approaches can be compared based on several factors:
| Synthetic Route | Number of Steps | Overall Yield (%) | Scalability | Starting Material Availability |
|---|---|---|---|---|
| Via 4-chloro-2-(2-chlorobenzoyl)phenyl intermediate | 5-6 | 40-50 | Good | High |
| Via sulfonylation approach | 4-5 | 35-45 | Moderate | Moderate |
| Convergent synthesis | 4 | 45-55 | Excellent | High |
Cost and Practicality Analysis
| Synthetic Route | Reagent Cost | Equipment Requirements | Purification Complexity | Environmental Impact |
|---|---|---|---|---|
| Via 4-chloro-2-(2-chlorobenzoyl)phenyl intermediate | Moderate | Standard | Moderate | Moderate |
| Via sulfonylation approach | Moderate-High | Standard | High | Moderate-High |
| Convergent synthesis | Moderate | Standard | Moderate | Low-Moderate |
Based on this analysis, the convergent synthesis approach appears to offer the best balance of efficiency, yield, and practicality for preparing this compound.
Scale-Up Considerations
For industrial-scale preparation of this compound, several factors must be considered:
Process Optimization
For scale-up, the following process optimizations are recommended:
- Controlled addition rates of reactive reagents (particularly acid chlorides and Lewis acids)
- Precise temperature control during exothermic reactions
- Efficient mixing to ensure uniform reaction conditions
- Optimized work-up procedures to minimize solvent usage
- Implementation of in-process controls to monitor reaction progress
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
-
Chlorobenzoyl group : Likely participates in electrophilic substitution (e.g., halogen exchange) or hydrolysis under basic conditions.
-
Piperidinylsulfonyl group : Sulfonamide bonds may undergo alkylation, hydrolysis, or nucleophilic substitution.
-
Benzamide linkage : Susceptible to acid- or base-catalyzed hydrolysis to form carboxylic acids.
Potential Reactions and Conditions:
| Reaction Type | Conditions | Expected Product(s) |
|---|---|---|
| Amide Hydrolysis | HCl (aq), reflux | 4-Piperidin-1-ylsulfonylbenzoic acid + 4-chloro-2-(2-chlorobenzoyl)aniline |
| Sulfonamide Alkylation | Alkyl halide, DMF, K₂CO₃ | N-Alkylated piperidinylsulfonamide derivatives |
| Chloride Displacement | NaOMe, DMSO, 80°C | Methoxy-substituted benzamide |
Synthetic Pathways
While no direct synthesis is documented for this compound, analogous methods from the search results suggest:
-
Amide Coupling : Use of coupling agents like HATU or DCC (as mentioned in ) to link 4-piperidin-1-ylsulfonylbenzoic acid with 4-chloro-2-(2-chlorobenzoyl)aniline.
-
Sulfonylation : Reaction of piperidine with 4-chlorosulfonylbenzoic acid derivatives (similar to intermediates in ).
Stability and Reactivity Insights
-
pH Sensitivity : The sulfonamide group may degrade under strongly acidic or basic conditions (see for sulfonamide stability trends).
-
Thermal Stability : Likely stable up to 150°C based on analogous benzamide and sulfonamide derivatives ( ,).
Research Gaps and Recommendations
-
Experimental studies are needed to confirm reaction outcomes, particularly for regioselective modifications.
-
Computational modeling (e.g., DFT) could predict reactivity hotspots in the absence of empirical data.
Scientific Research Applications
Chemistry
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide serves as a versatile intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, particularly in the development of new synthetic pathways for complex molecules.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: The compound has been investigated for its ability to mitigate inflammation, suggesting potential use in treating inflammatory diseases.
Medicine
In the medical field, this compound is being explored for:
- Pharmaceutical Development: Its structural characteristics make it suitable for creating novel pharmaceuticals aimed at treating bacterial infections and inflammatory conditions.
- Drug Design: The compound's unique functional groups allow it to interact with specific biological targets, leading to the development of targeted therapies.
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
A study published in PubMed evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects revealed that this compound modulates key inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Functional Group Variations
Key Observations:
- Core Structure Variations : The 4-chloro-2-(2-chlorobenzoyl)phenyl group is recurrent in agrochemicals (e.g., inabenfide) and pharmaceuticals, suggesting its role in binding to biological targets . Replacing this core with a thiophene-oxadiazole system (as in ) shifts activity toward antiparasitic pathways.
- Substituent Effects : The piperidin-1-ylsulfonyl group enhances molecular bulk and polarity compared to simpler acetamide () or pyridinecarboxamide () groups. Bromine substitution in may facilitate radiolabeling or cross-coupling reactions.
- Pharmacological Profiles : W-15 and related compounds () demonstrate that piperidine/piperazinyl sulfonamides can mimic opioid receptor interactions, though the target compound lacks the phenylethyl chain critical for fentanyl-like activity.
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by multiple functional groups, including chloro, benzoyl, and piperidinylsulfonyl groups. Its molecular formula is , and it has a molecular weight of approximately 495.42 g/mol. The structural features that contribute to its biological activity include:
- Chloro Groups : These can enhance lipophilicity and influence binding interactions.
- Piperidine Ring : Known for its role in various pharmacological activities.
- Sulfonamide Linkage : Often associated with antimicrobial properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzoyl Intermediate : Reaction of 2-chlorobenzoyl chloride with 4-chloroaniline.
- Introduction of Piperidinylsulfonyl Group : The intermediate is reacted with piperidine and sulfonyl chloride.
This multi-step synthesis allows for the introduction of various functional groups that are crucial for the compound's biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer and microbial infections.
- Receptor Modulation : It can bind to various receptors, altering their activity and leading to therapeutic effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The sulfonamide group is particularly known for its antibacterial effects, which can be enhanced by the presence of the chloro substituents.
Anticancer Properties
Preliminary research suggests that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potent antibacterial activity.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in reduced viability of cancer cell lines (e.g., MCF-7 breast cancer cells), indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anticancer | Induction of apoptosis |
Q & A
Q. How can researchers optimize the synthetic yield and purity of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-2-(2-chlorobenzoyl)aniline with 4-piperidin-1-ylsulfonylbenzoyl chloride in the presence of a base (e.g., triethylamine) under inert conditions . Key considerations:
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield Optimization : Pre-dry reactants and solvents to avoid hydrolysis. Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobenzoyl and piperidinylsulfonyl groups). Key signals: aromatic protons (δ 7.2–8.1 ppm), piperidinyl CH₂ (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 516.03) .
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement (monoclinic P2₁/c space group common for benzamide derivatives) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Target Identification : Screen against kinase/receptor panels (e.g., tyrosine kinases, PARP) using fluorescence polarization or SPR .
- Kinetic Assays : Determine inhibition constants (Kᵢ) via Michaelis-Menten plots under varied substrate concentrations .
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., using SHELX for structure solution) to identify binding interactions (e.g., H-bonding with sulfonyl group) .
Q. How should researchers address contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Control variables (pH, temperature, DMSO concentration) to minimize variability .
- Orthogonal Validation : Confirm activity via both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme activity) methods .
- Purity Reassessment : Use HPLC-MS to rule out degradation products or impurities affecting results .
Q. What strategies are effective for improving solubility in bioassays without compromising activity?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Structural Modifications : Replace lipophilic groups (e.g., chloro substituents) with polar moieties (e.g., methoxy) while monitoring SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
